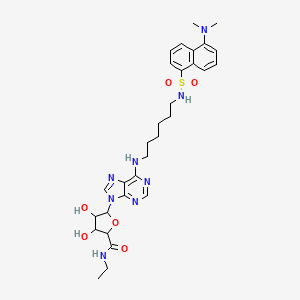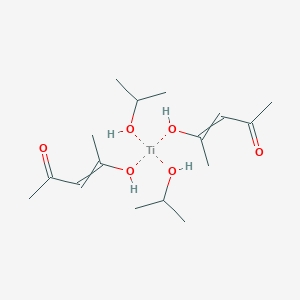
Titaniumdiisopropoxidebis(acetylacetonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titaniumdiisopropoxidebis(acetylacetonate) is a chemical compound with the molecular formula C16H28O6Ti. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO2) and other titanium-based materials. This compound is known for its role in various industrial and scientific applications, particularly in the fields of materials science and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titaniumdiisopropoxidebis(acetylacetonate) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with acetylacetone (2,4-pentanedione) and isopropanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+2C5H8O2+2C3H7OH→Ti(C5H7O2)2(OC3H7)2+4HCl
The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of titaniumdiisopropoxidebis(acetylacetonate) involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Titaniumdiisopropoxidebis(acetylacetonate) undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form titanium dioxide and acetylacetone.
Thermal Decomposition: Upon heating, it decomposes to form titanium dioxide and volatile organic compounds.
Ligand Exchange: It can undergo ligand exchange reactions with other chelating agents or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air can initiate hydrolysis.
Thermal Decomposition: Heating the compound in an inert atmosphere or under vacuum.
Ligand Exchange: Reactions with other chelating agents like ethylene glycol or other alcohols.
Major Products Formed
Titanium Dioxide (TiO2): A major product formed from hydrolysis and thermal decomposition.
Acetylacetone: Released during hydrolysis and ligand exchange reactions.
Wissenschaftliche Forschungsanwendungen
Titaniumdiisopropoxidebis(acetylacetonate) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are employed in photocatalysis, solar cells, and as pigments.
Thin Films: Utilized in the deposition of titanium dioxide thin films for electronic and optical applications.
Biomedical Applications: Investigated for its potential use in drug delivery systems and as a component in biocompatible coatings.
Wirkmechanismus
The mechanism by which titaniumdiisopropoxidebis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide upon hydrolysis or thermal decomposition. Titanium dioxide is known for its photocatalytic properties, which involve the generation of reactive oxygen species (ROS) under UV light. These ROS can degrade organic pollutants, making titanium dioxide an effective photocatalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Tetraisopropoxide (Ti(OiPr)4): Another titanium alkoxide used as a precursor for titanium dioxide synthesis.
Titanium(IV) Acetylacetonate: Similar in structure but lacks the isopropoxide groups.
Tetrabutyl Titanate (Ti(OBu)4): Used in similar applications but has different solubility and reactivity properties.
Uniqueness
Titaniumdiisopropoxidebis(acetylacetonate) is unique due to its dual functionality, combining both acetylacetonate and isopropoxide ligands. This dual functionality allows for greater versatility in its applications, particularly in the controlled synthesis of titanium dioxide with specific properties .
Eigenschaften
Molekularformel |
C16H32O6Ti |
|---|---|
Molekulargewicht |
368.29 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3; |
InChI-Schlüssel |
OLRBYEHWZZSYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


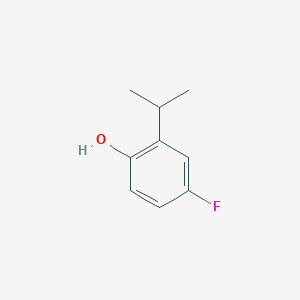
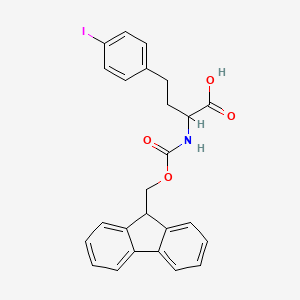
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)

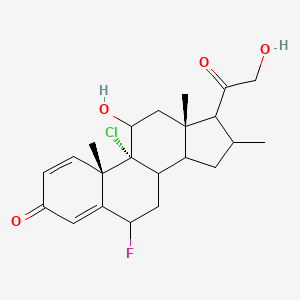
![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)
![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)
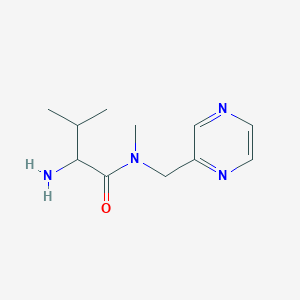
![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
